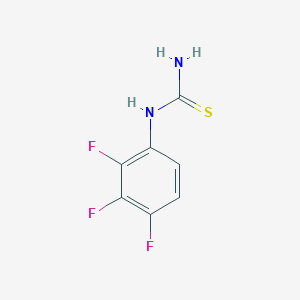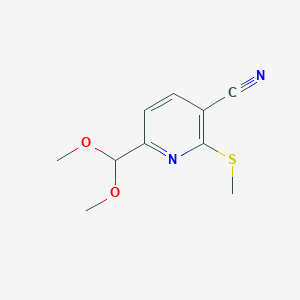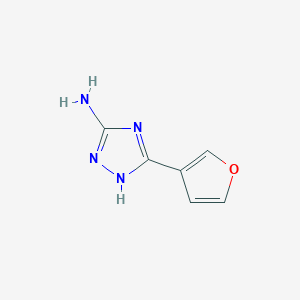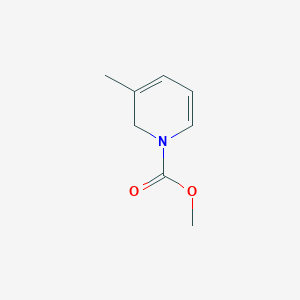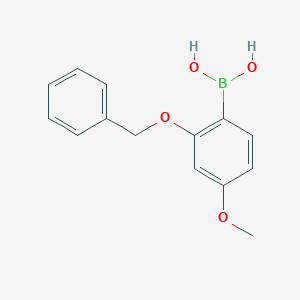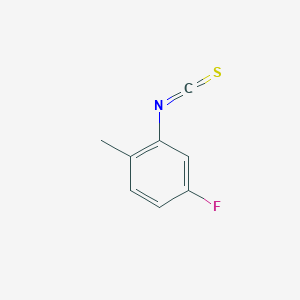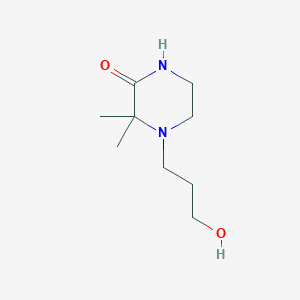![molecular formula C11H19NO3 B070611 Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate CAS No. 173423-97-7](/img/structure/B70611.png)
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate, also known as OTX008, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
LSD1 is a histone demethylase that plays a critical role in the epigenetic regulation of gene expression. It removes methyl groups from histone proteins, leading to the activation of genes that promote cancer cell growth and survival. Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate binds to the active site of LSD1, preventing it from removing methyl groups from histones. This leads to the re-expression of tumor suppressor genes, which in turn induces cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cancer cell proliferation and migration. In preclinical studies, this compound has been shown to be well-tolerated and has a favorable pharmacokinetic profile. It has also been shown to enhance the anti-tumor activity of other chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate is a valuable tool for studying the role of LSD1 in cancer biology. It can be used to investigate the epigenetic regulation of gene expression and the mechanisms of cancer cell growth and survival. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor that targets a specific enzyme, and its effects may be limited to certain cancer types. Moreover, the efficacy of this compound may vary depending on the genetic and epigenetic profile of the cancer cells.
Direcciones Futuras
There are several future directions for the development of Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate. First, clinical trials are ongoing to evaluate its safety and efficacy in cancer patients. Second, combination therapy with other chemotherapy drugs may enhance the anti-tumor activity of this compound. Third, the development of more potent and selective LSD1 inhibitors may improve the therapeutic potential of this class of drugs. Fourth, the identification of biomarkers that predict the response to this compound may help to personalize cancer treatment. Finally, the elucidation of the mechanisms of resistance to this compound may lead to the development of new strategies to overcome drug resistance.
Métodos De Síntesis
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate is synthesized by reacting tert-butyl N-(3-aminopropyl)carbamate with 2-oxohex-5-enal in the presence of a catalyst. The reaction yields this compound as a white solid with a purity of more than 99%. The synthesis method is simple and scalable, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer types, including breast, lung, and colon cancer. This compound inhibits the activity of the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the epigenetic regulation of gene expression. By inhibiting LSD1, this compound induces the re-expression of tumor suppressor genes, leading to cancer cell death.
Propiedades
| 173423-97-7 | |
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-6-7-9(8(2)13)12-10(14)15-11(3,4)5/h6,9H,1,7H2,2-5H3,(H,12,14)/t9-/m1/s1 |
Clave InChI |
VZMYXWBRBWDCND-SECBINFHSA-N |
SMILES isomérico |
CC(=O)[C@@H](CC=C)NC(=O)OC(C)(C)C |
SMILES |
CC(=O)C(CC=C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)C(CC=C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-acetyl-3-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)


![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
